![molecular formula C22H16N4OS2 B4199462 1-(1H-INDOL-3-YL)-2-{[4-PHENYL-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE](/img/structure/B4199462.png)
1-(1H-INDOL-3-YL)-2-{[4-PHENYL-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE
Overview
Description
1-(1H-INDOL-3-YL)-2-{[4-PHENYL-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE is a complex organic compound that features an indole ring, a phenyl group, a thienyl group, and a triazole ring
Preparation Methods
The synthesis of 1-(1H-INDOL-3-YL)-2-{[4-PHENYL-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole derivative, followed by the introduction of the triazole ring through cyclization reactions. The phenyl and thienyl groups are then incorporated via substitution reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
1-(1H-INDOL-3-YL)-2-{[4-PHENYL-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: This reaction can remove oxygen or add hydrogen, potentially converting the compound into more reactive intermediates.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace existing functional groups with new ones.
Cyclization: This reaction can form new ring structures, enhancing the compound’s stability and biological activity.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like halides or amines.
Scientific Research Applications
1-(1H-INDOL-3-YL)-2-{[4-PHENYL-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its structural features make it a candidate for studying protein-ligand interactions and enzyme inhibition.
Medicine: The compound’s potential therapeutic properties are explored in drug discovery, particularly for targeting specific biological pathways.
Industry: It is used in the development of new materials and chemical processes, leveraging its unique reactivity and stability.
Mechanism of Action
The mechanism of action of 1-(1H-INDOL-3-YL)-2-{[4-PHENYL-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s indole and triazole rings can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. The phenyl and thienyl groups contribute to the compound’s overall hydrophobicity and binding affinity, enhancing its effectiveness in biological systems.
Comparison with Similar Compounds
Compared to other compounds with similar structures, 1-(1H-INDOL-3-YL)-2-{[4-PHENYL-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE stands out due to its unique combination of functional groups. Similar compounds include:
1-(1H-indol-3-yl)-2-{[4-phenyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}ethanone: This compound has a furan ring instead of a thienyl ring, which affects its reactivity and biological activity.
1-(1H-indol-3-yl)-2-{[4-phenyl-5-(2-pyridyl)-4H-1,2,4-triazol-3-yl]thio}ethanone: The pyridyl group introduces basicity, altering the compound’s interaction with acidic environments and targets.
The uniqueness of this compound lies in its balanced combination of aromatic and heterocyclic rings, providing a versatile platform for various applications.
Properties
IUPAC Name |
1-(1H-indol-3-yl)-2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4OS2/c27-19(17-13-23-18-10-5-4-9-16(17)18)14-29-22-25-24-21(20-11-6-12-28-20)26(22)15-7-2-1-3-8-15/h1-13,23H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVDKQHIVRKMKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CNC4=CC=CC=C43)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,9-dichloro-4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4199381.png)
![3,4-dimethyl-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B4199389.png)
![2-(4-benzylpiperidin-1-yl)-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B4199391.png)
![N~2~-[4-(1-adamantyl)phenyl]-N~1~-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4199404.png)
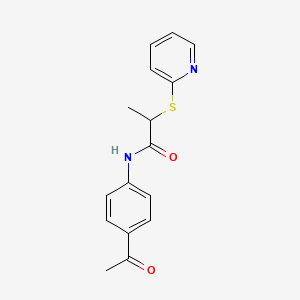

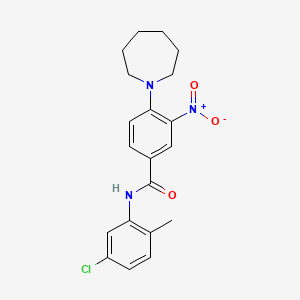
![2-bromo-N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B4199431.png)
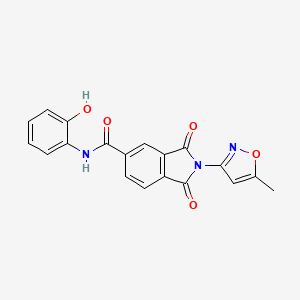
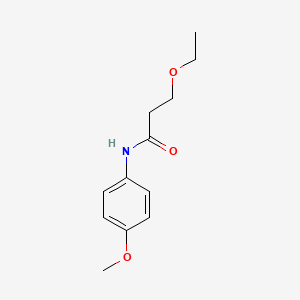
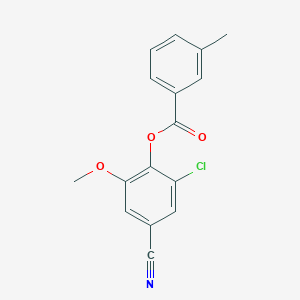
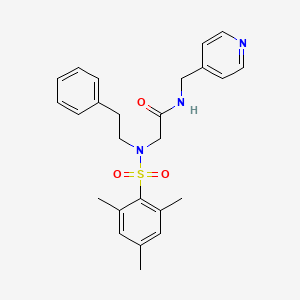
![4-FLUORO-N-[3-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]BENZAMIDE](/img/structure/B4199476.png)
![5-{[(4-isopropylphenyl)amino]carbonyl}-1,3-phenylene diacetate](/img/structure/B4199480.png)
